molecular formula C10H10ClF2IO B14045896 1-(3-Chloropropyl)-5-(difluoromethoxy)-2-iodobenzene

1-(3-Chloropropyl)-5-(difluoromethoxy)-2-iodobenzene

Cat. No.: B14045896
M. Wt: 346.54 g/mol
InChI Key: BPMXDQDDSOEUAM-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-5-(difluoromethoxy)-2-iodobenzene is an organic compound with a complex structure that includes a chloropropyl group, a difluoromethoxy group, and an iodine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropropyl)-5-(difluoromethoxy)-2-iodobenzene typically involves multiple steps, starting with the preparation of the benzene ring and subsequent functionalization. One common method involves the halogenation of a precursor benzene compound, followed by the introduction of the chloropropyl and difluoromethoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as automated reaction monitoring and purification systems.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropyl)-5-(difluoromethoxy)-2-iodobenzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.

    Substitution: The chloropropyl and difluoromethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rate and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

1-(3-Chloropropyl)-5-(difluoromethoxy)-2-iodobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-5-(difluoromethoxy)-2-iodobenzene involves its interaction with molecular targets and pathways within a given system. The specific mechanism depends on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors, modulating their activity and leading to a desired therapeutic effect. The molecular targets and pathways involved can vary widely, making this compound a versatile tool in research and development.

Comparison with Similar Compounds

1-(3-Chloropropyl)-5-(difluoromethoxy)-2-iodobenzene can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    1-(3-Chloropropyl)-2-(difluoromethoxy)-4-fluorobenzene: This compound has a similar structure but with a fluorine atom instead of iodine.

    1-(3-Chloropropyl)-2-(difluoromethoxy)-3-(trifluoromethylthio)benzene: This compound includes a trifluoromethylthio group, which imparts different chemical properties.

    1-(3-Chloropropyl)-2-(difluoromethoxy)-4-ethoxybenzene: This compound has an ethoxy group, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C10H10ClF2IO

Molecular Weight

346.54 g/mol

IUPAC Name

2-(3-chloropropyl)-4-(difluoromethoxy)-1-iodobenzene

InChI

InChI=1S/C10H10ClF2IO/c11-5-1-2-7-6-8(15-10(12)13)3-4-9(7)14/h3-4,6,10H,1-2,5H2

InChI Key

BPMXDQDDSOEUAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)CCCCl)I

Origin of Product

United States

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